2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Description
2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C20H22N4O4S and its molecular weight is 414.48. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications and Chemical Properties
Synthetic Pathways and Derivatives : Research on structurally related compounds, such as pyridazino and thiazolidinone derivatives, reveals the importance of these chemical backbones in synthesizing novel compounds with potential biological activities. For example, the synthesis of acetamido pyrrolyl azoles demonstrates the methodological advancements in creating compounds with antimicrobial and anti-inflammatory properties (D. Sowmya et al., 2017)[https://consensus.app/papers/synthesis-antiinflammatory-activities-acetamido-sowmya/b65bd702c5b356e1ac1360cd0303b828/?utm_source=chatgpt]. Such synthetic strategies could be applicable to our compound, indicating its potential as a precursor for various biologically active molecules.
Crystal Structure Analysis : The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, which helps in understanding the molecular geometry, electronic structure, and potential interaction sites for further chemical modifications (Aleksei N. Galushchinskiy et al., 2017)[https://consensus.app/papers/structures-z24oxo13thiazolidin2ylideneacetamides-galushchinskiy/23c9dc39231b5a0d9d71ce13da030b07/?utm_source=chatgpt]. This insight is crucial for designing derivatives with improved biological activities or specific binding affinities.
Biological Activities
Antimicrobial and Anti-Inflammatory Properties : Similar compounds have shown promising antimicrobial and anti-inflammatory activities, suggesting that our compound could be investigated for similar biological effects. The presence of methoxy and acetamide groups in these molecules contributes to their bioactivity profile, offering a starting point for exploring the therapeutic potential of 2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide in these areas (D. Sowmya et al., 2017)[https://consensus.app/papers/synthesis-antiinflammatory-activities-acetamido-sowmya/b65bd702c5b356e1ac1360cd0303b828/?utm_source=chatgpt].
Anticancer Activity : The structural motifs found in our compound are present in other compounds that have been explored for their anticancer activities. For instance, novel benzodifuranyl derivatives have been synthesized and shown to inhibit COX-2 selectively, displaying significant analgesic and anti-inflammatory activities, which are often related to anticancer properties (A. Abu‐Hashem et al., 2020)[https://consensus.app/papers/synthesis-novel-benzodifuranyl-135triazines-abu‐hashem/1b4ef798aee65ef5adff2529e7c19235/?utm_source=chatgpt]. This suggests the potential of our compound to serve as a lead structure for the development of new anticancer agents.
properties
IUPAC Name |
2-[7-(4-methoxyphenyl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-12-22-18-19(29-12)17(13-5-7-14(27-2)8-6-13)23-24(20(18)26)11-16(25)21-10-15-4-3-9-28-15/h5-8,15H,3-4,9-11H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMNOTGLOKROTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NCC3CCCO3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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